3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C16H14ClN3 and its molecular weight is 283.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is facilitated by the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting cell proliferation .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Additionally, it has been observed to induce apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine has been found to interact with several enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The compound binds in the ATP adenine region of CDK2, which is crucial for its inhibitory activity .
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It has also been found to induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits CDK2, which is responsible for phosphorylation of key components for cell proliferation . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biological Activity
3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazolo[1,5-a]pyrimidine family, this compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases. This article discusses its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound has the chemical formula C16H14ClN3 and features a bicyclic structure that contributes to its biological activity. The synthesis typically involves cyclocondensation reactions, which can be efficiently performed using microwave irradiation techniques. For instance, a study reported the synthesis of this compound through the reaction of 5-amino-1H-pyrazole derivatives with 2-acetylcyclopentanone under microwave conditions, yielding high purity and structural integrity suitable for biological testing .
Table 1: Synthesis Conditions for this compound
Reactants | Conditions | Yield (%) | Melting Point (K) |
---|---|---|---|
5-amino-1H-pyrazole & 2-acetylcyclopentanone | Microwave irradiation (600 W) for 1.5–2 min | 83 | 496–497 |
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. For example, compounds within this class have been shown to induce apoptosis in various cancer cell lines through caspase activation pathways .
In a comparative study involving multiple compounds from the pyrazolo family, it was found that derivatives similar to this compound demonstrated cytotoxic effects surpassing those of traditional chemotherapeutic agents like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These activities are crucial for developing treatments against neurodegenerative diseases and certain infections .
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine have been reported to possess antibacterial activity. Studies have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Case Study 1: Anticancer Activity Assessment
A recent study assessed the anticancer potential of several pyrazolo derivatives against MCF-7 cells using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that these compounds could serve as lead candidates for further drug development targeting breast cancer .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of synthesized pyrazolo derivatives. The study highlighted that certain modifications to the chemical structure enhanced AChE inhibition potency compared to unmodified compounds. This finding suggests that strategic alterations in substituents can optimize biological activity and selectivity for therapeutic applications .
Properties
IUPAC Name |
10-(4-chlorophenyl)-7-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-13-3-2-4-15(13)20-16(19-10)14(9-18-20)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMWIRVZAQPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCC3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.